molecular formula C18H17N3O2 B1205897 2-(4-methyl-1-oxo-2-phthalazinyl)-N-(4-methylphenyl)acetamide

2-(4-methyl-1-oxo-2-phthalazinyl)-N-(4-methylphenyl)acetamide

Cat. No. B1205897
M. Wt: 307.3 g/mol
InChI Key: MZUOHTIFZLTPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1-oxo-2-phthalazinyl)-N-(4-methylphenyl)acetamide is a member of phthalazines.

Scientific Research Applications

Synthesis and Derivative Formation

  • A study by Rady and Barsy (2006) described the synthesis of different phthalazine derivatives, including those related to 2-(4-methyl-1-oxo-2-phthalazinyl)-N-(4-methylphenyl)acetamide. These derivatives were created from ethyl 2-arylhydrazono-3-butyrates and confirmed through analytical and spectral analysis (E. A. E. Rady & M. Barsy, 2006).

Anticancer and Antimicrobial Activities

Structural Elucidation and Characterization

Potential Analgesic and Antipyretic Properties

  • Dathu Reddy et al. (2014) explored environmentally friendly syntheses of potential analgesic and antipyretic compounds, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide. This points to the compound's relevance in pain and fever management (Y. Dathu Reddy, C. Venkata Ramana Reddy & P. Dubey, 2014).

properties

Product Name

2-(4-methyl-1-oxo-2-phthalazinyl)-N-(4-methylphenyl)acetamide

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

2-(4-methyl-1-oxophthalazin-2-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H17N3O2/c1-12-7-9-14(10-8-12)19-17(22)11-21-18(23)16-6-4-3-5-15(16)13(2)20-21/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

MZUOHTIFZLTPBQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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